4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a molecular formula of C21H22N2O3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide typically involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps like purification through recrystallization or chromatography to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
- 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
Uniqueness
4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-(2-phenylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c21-16-13-8-4-5-9-14(13)20-18(23)15(16)17(22)19-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22)(H2,20,21,23) |
InChI Key |
CRJBVUCXSLZFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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